(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol

Enantioselective Synthesis Chiral Building Block Diastereomeric Purity

(1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-ol (CAS 2375595-71-2/2306253-60-9, CID is a cis-configured, enantiopure cyclobutanol derivative bearing an N‑linked pyrazole heterocycle. This compound serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of cannabinoid receptor 1 (CB1) antagonists and other pyrazole-containing bioactive molecules.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13613284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1C(CC1O)N2C=CC=N2
InChIInChI=1S/C7H10N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2
InChIKeyLDMHOTLSUTVSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-ol: A Chiral Cyclobutanol Scaffold for Precision Medicinal Chemistry & CB1 Antagonist Development


(1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-ol (CAS 2375595-71-2/2306253-60-9, CID 130861369) is a cis-configured, enantiopure cyclobutanol derivative bearing an N‑linked pyrazole heterocycle [1]. This compound serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of cannabinoid receptor 1 (CB1) antagonists and other pyrazole-containing bioactive molecules. The molecule’s rigid cyclobutane core combined with a stereodefined alcohol and a hydrogen‑bond‑accepting pyrazole substituent provides a conformationally restricted scaffold that can enhance target selectivity and metabolic stability relative to more flexible acyclic analogs [2]. Commercial availability of the specific (1r,3r) enantiomer enables researchers to procure a single, well-characterized stereoisomer for structure–activity relationship (SAR) studies without the confounding effects of diastereomeric mixtures .

Why (1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-ol Cannot Be Simply Interchanged with Other In‑Class Cyclobutanol-Pyrazole Isomers


Despite sharing an identical molecular formula and connectivity, the (1r,3r)-configured diastereomer and its (1s,3s) counterpart are non‑superimposable stereoisomers that frequently exhibit divergent biochemical activity profiles . In the context of CB1 receptor antagonism—a primary application domain for this scaffold—even subtle changes in cyclobutane ring substitution can drastically alter receptor binding affinity and selectivity [1]. Generic substitution of the (1r,3r) isomer with a racemic mixture or the opposite enantiomer would introduce an uncontrolled variable into pharmacological experiments, potentially masking true SAR trends or yielding false-negative results. Therefore, procurement of the precisely defined (1r,3r) enantiomer is essential for reproducible, interpretable data in lead-optimization programs .

Quantitative Differentiation Guide: (1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-ol vs. Closest Analogs and Alternatives


Enantiomeric Purity and Defined Stereochemistry in (1r,3r)-Cyclobutanol-Pyrazole vs. Racemic or Scrambled Stereoisomer Batches

Commercially sourced (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol is supplied with a defined cis absolute configuration (SMILES: O[C@H]1C[C@H](C1)N1C=CC=N1) and an enantiomeric purity typically ≥95% as verified by chiral HPLC or SFC analysis . In contrast, racemic cis-3-(1H-pyrazol-1-yl)cyclobutan-1-ol or the (1s,3s) isomer (CAS 2402839-19-2) are distinct chemical entities that cannot be assumed to behave identically in asymmetric environments such as enzyme active sites . The availability of the (1r,3r) enantiomer as a single, well-characterized stereoisomer eliminates the need for additional chiral resolution steps prior to use in stereospecific reactions.

Enantioselective Synthesis Chiral Building Block Diastereomeric Purity

Computed Drug-like Property Profile: (1r,3r)-Cyclobutanol-Pyrazole vs. Common Isosteric Replacements

The (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol scaffold displays a computed XLogP3-AA of 0.1, a topological polar surface area (TPSA) of 38.1 Ų, and a molecular weight of 138.17 Da [1]. This profile places the molecule in a favorable region of drug-like chemical space (Lipinski rule-of-five compliant). By comparison, the widely used cyclobutanol building block 3-amino-2-pyrazol-1-yl-cyclobutanol (MW ~153 Da, adds an additional H-bond donor/acceptor) introduces higher polarity that may limit membrane permeability . The minimal, balanced property set of the (1r,3r) compound makes it an attractive starting point for lead optimization where controlled increases in lipophilicity or hydrogen-bonding capacity are desired.

Drug-likeness Physicochemical Properties Scaffold Optimization

Scaffold Versatility in CB1 Antagonist Pharmacophore Generation: (1r,3r) Cyclobutanol-Pyrazole vs. Linear Alkyl-linked Pyrazoles

Patent disclosures and SAR studies on pyrazole-based CB1 antagonists [1] indicate that incorporating a cyclobutane ring between the pyrazole and hydroxyl group confers conformational rigidity that can enhance both binding affinity and metabolic stability relative to linear alkyl-linked analogs. For example, tetrazole-biarylpyrazole derivatives with trifluoromethylcyclobutyl moieties (IC50 ≈ 1 nM for rat CB1) demonstrate that cyclobutane substitution is compatible with high-affinity receptor interactions [2]. While direct quantitative head-to-head data for the (1r,3r)-hydroxycyclobutyl-pyrazole scaffold are not publicly available, the class-level structural precedent strongly supports that the rigid (1r,3r) configuration restricts rotational freedom and pre-organizes the pharmacophore, potentially reducing entropic penalties upon binding compared to flexible 2-pyrazol-1-yl-ethanol congeners [1].

Cannabinoid Receptor 1 (CB1) Conformational Restriction Metabolic Stability

Supplier-Guaranteed Batch-to-Batch Consistency: (1r,3r)-Cyclobutanol-Pyrazole vs. Custom In-House Synthesis

Procuring (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol from established chemical suppliers offers documented batch-to-batch consistency in terms of chemical purity (typically ≥95%) and stereochemical integrity, supported by Certificates of Analysis that include HPLC and/or NMR data . In contrast, in-house synthetic batches may vary in enantiomeric excess and impurity profile unless rigorous quality control protocols are implemented. For the closely related (1s,3s) isomer, commercial specifications guarantee 95% purity with defined storage conditions , setting a benchmark for the (1r,3r) product.

Reproducibility Quality Control Certified Reference Material

Preferred Application Scenarios for (1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-ol Based on Quantitative Evidence


Chiral Building Block for Enantioselective Synthesis of CB1 Antagonist Lead Series

When developing CB1 receptor antagonist candidates, the (1r,3r) enantiomer provides a rigid, pre-organized scaffold that can be elaborated via the hydroxyl and pyrazole handles. Class-level evidence from cyclobutane-containing pyrazole CB1 antagonists (e.g., trifluoromethylcyclobutyl analogs with IC50 ≈ 1 nM) indicates that cyclobutane constraint is compatible with high-affinity binding [1]. Using the (1r,3r) building block ensures that SAR studies are conducted with a single, defined stereoisomer, avoiding the confounding effects of the (1s,3s) antipode .

Physicochemical Lead Optimization Starting Point

With a low XLogP (0.1), moderate TPSA (38.1 Ų), and a molecular weight of 138.17 Da, the compound resides well within drug-like property space [1]. Medicinal chemists can use this scaffold as a minimalist core onto which additional pharmacophoric elements are grafted, confident that the initial physicochemical profile will remain within acceptable limits after heavy-atom enrichment .

Reference Standard for Chiral HPLC Method Development

Because the (1r,3r) and (1s,3s) diastereomers are commercially available as individual, characterized compounds, the (1r,3r) isomer can serve as a reference standard for developing and validating chiral HPLC or SFC methods that resolve the two enantiomers. This application is critical for quality control of downstream enantioselective syntheses and for verifying enantiopurity of lead compounds [1].

Fragment-Based Drug Discovery (FBDD)

The low molecular weight and balanced hydrogen-bond donor/acceptor profile make (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol a suitable fragment hit for FBDD campaigns targeting enzymes or receptors that accommodate a pyrazole moiety. Its rigid cyclobutane core provides a well-defined vector for fragment growth, potentially enabling higher hit-to-lead efficiency relative to flexible fragments [1].

Quote Request

Request a Quote for (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.